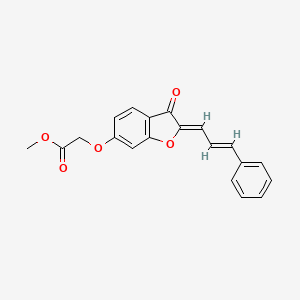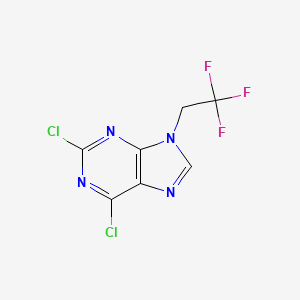
2,6-Dichloro-9-(2,2,2-trifluoroethyl)-9H-purine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,6-Dichloro-9-(2,2,2-trifluoroethyl)-9H-purine is a synthetic organic compound belonging to the purine family Purines are heterocyclic aromatic organic compounds that play crucial roles in biochemistry, particularly as components of nucleotides in DNA and RNA
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dichloro-9-(2,2,2-trifluoroethyl)-9H-purine typically involves the chlorination of a purine precursor followed by the introduction of the trifluoroethyl group. Common reagents used in these reactions include chlorine gas or chlorinating agents like thionyl chloride, and trifluoroethylating agents such as trifluoroethyl iodide. The reactions are usually carried out under controlled conditions to ensure the desired substitution pattern.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale chlorination and trifluoroethylation processes, utilizing continuous flow reactors to maintain consistent reaction conditions and high yields. Purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
2,6-Dichloro-9-(2,2,2-trifluoroethyl)-9H-purine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be replaced by other nucleophiles under suitable conditions.
Oxidation and Reduction: The compound can be oxidized or reduced, altering its oxidation state and potentially its biological activity.
Hydrolysis: The trifluoroethyl group can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the chlorine atoms.
Wissenschaftliche Forschungsanwendungen
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studying its effects on biological systems, particularly its interactions with nucleic acids.
Medicine: Investigating its potential as a therapeutic agent, possibly as an antiviral or anticancer compound.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Wirkmechanismus
The mechanism of action of 2,6-Dichloro-9-(2,2,2-trifluoroethyl)-9H-purine would depend on its specific interactions with molecular targets. In biological systems, it might interact with enzymes or nucleic acids, disrupting normal cellular processes. The trifluoroethyl group could enhance its lipophilicity, allowing it to cross cell membranes more easily.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,6-Dichloropurine: Lacks the trifluoroethyl group, potentially less lipophilic.
9-(2,2,2-Trifluoroethyl)-9H-purine: Lacks the chlorine atoms, possibly different reactivity.
6-Chloro-9-(2,2,2-trifluoroethyl)-9H-purine: Only one chlorine atom, intermediate properties.
Uniqueness
The presence of both chlorine and trifluoroethyl groups in 2,6-Dichloro-9-(2,2,2-trifluoroethyl)-9H-purine makes it unique, potentially offering a combination of reactivity and lipophilicity that is not found in other similar compounds.
Eigenschaften
IUPAC Name |
2,6-dichloro-9-(2,2,2-trifluoroethyl)purine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3Cl2F3N4/c8-4-3-5(15-6(9)14-4)16(2-13-3)1-7(10,11)12/h2H,1H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKQYOTYBFANTKH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC2=C(N1CC(F)(F)F)N=C(N=C2Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3Cl2F3N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.02 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
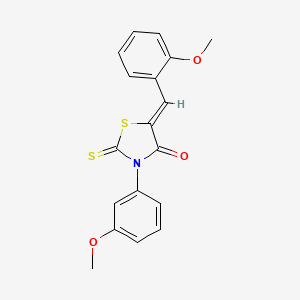
![2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]-N-(3-fluorophenyl)acetamide](/img/structure/B2519825.png)
![2-(3-methylphenoxy)-N-{[4-(morpholin-4-yl)thian-4-yl]methyl}acetamide](/img/structure/B2519827.png)
![5-((2-(1,3-dioxan-2-yl)ethyl)thio)-6-ethyl-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2519828.png)
![N-(4-methoxyphenyl)-7,7-dioxo-5,6-dihydrothieno[2,3-b]thiopyran-4-imine](/img/structure/B2519829.png)
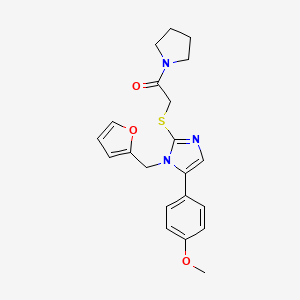
![(Z)-5-((4-oxo-2-thiomorpholino-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-3-((tetrahydrofuran-2-yl)methyl)-2-thioxothiazolidin-4-one](/img/structure/B2519831.png)
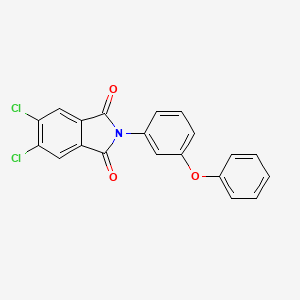
![4-(4-methoxyphenyl)-1-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-1H-pyrazol-5-amine](/img/structure/B2519834.png)

![8-(2,3-dimethoxyphenyl)-11,13-dimethyl-5-oxa-2,11,13-triazatricyclo[7.4.0.03,7]trideca-1(9),3(7)-diene-6,10,12-trione](/img/structure/B2519839.png)


